N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide
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Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline ring fused with a butanamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide typically involves the condensation of a quinoline derivative with a butanamide precursor. One common method includes the use of 2-oxo-1,2,3,4-tetrahydroquinoline as a starting material, which undergoes a series of reactions including acylation and amide formation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, hydroxyquinolines, and substituted quinolines, each with distinct chemical and biological properties .
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell function and behavior, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonylglycine
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- N-ethyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)-N-(m-tolyl)butanamide .
Uniqueness
What sets N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide apart is its specific structural configuration, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C19H20N2O2/c22-18(8-4-7-14-5-2-1-3-6-14)20-16-10-11-17-15(13-16)9-12-19(23)21-17/h1-3,5-6,10-11,13H,4,7-9,12H2,(H,20,22)(H,21,23) |
InChI Key |
AIUIUFUTNNMQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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